molecular formula C8H9NO4 B14847845 (4-Hydroxy-6-methoxypyridin-2-YL)acetic acid

(4-Hydroxy-6-methoxypyridin-2-YL)acetic acid

Cat. No.: B14847845
M. Wt: 183.16 g/mol
InChI Key: NADFIPMPZZTSDO-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-methoxypyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy and methoxy groups, as well as an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methoxypyridin-2-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 4-hydroxy-6-methoxypyridine with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine attacks the bromoacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of 4-hydroxy-6-methoxypyridine-2-carboxylic acid

    Reduction: Formation of 4-hydroxy-6-methoxypyridin-2-ylmethanol

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

(4-Hydroxy-6-methoxypyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the pyridine ring can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the acetic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: Another pyridine derivative with similar structural features but different functional groups.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but a different heterocyclic ring structure.

Uniqueness

(4-Hydroxy-6-methoxypyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(6-methoxy-4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H9NO4/c1-13-7-4-6(10)2-5(9-7)3-8(11)12/h2,4H,3H2,1H3,(H,9,10)(H,11,12)

InChI Key

NADFIPMPZZTSDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(N1)CC(=O)O

Origin of Product

United States

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